(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
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Overview
Description
The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom. The compound also contains methoxy (OCH3) and ethanethioate (C2H5OS) groups, which are common in organic chemistry .
Molecular Structure Analysis
The presence of the benzo[d]thiazole core, along with the methoxy and ethanethioate groups, would likely have significant effects on the compound’s electronic structure and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[d]thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles .Physical and Chemical Properties Analysis
Based on the structure, we can predict that the compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the rigid, planar benzo[d]thiazole core .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex thiazole derivatives involves various chemical reactions to introduce functional groups, manipulate molecular structure, or study the properties of these compounds. For example, one study focuses on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds are synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, demonstrating the versatility of thiazole compounds in organic synthesis and their potential in developing pharmacologically active molecules (H. M. Mohamed, 2014).
Physical and Chemical Properties
Understanding the solubility of thiazole derivatives is essential for their application in drug formulation and materials science. A study on the solubilities of similar compounds in various solvents provides valuable data for predicting the behavior of these molecules in different environments, which is crucial for their application in pharmaceuticals and organic electronics (Z. Song, Yixin Qu, Shui Wang, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
S-[2-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-10(18)22-9-14(19)16-15-17(6-7-20-2)12-5-4-11(21-3)8-13(12)23-15/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSFZMDBGDKYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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